N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide
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Overview
Description
N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine and cyclopropyl groups. The final step involves the attachment of the methoxyphenylcarbamoyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful for studying cellular processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific targets.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives and piperidine-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall activity.
Uniqueness
The uniqueness of N-Cyclopropyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide lies in its specific combination of functional groups and its potential applications. Its structure allows for a range of chemical modifications and interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H26N6O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-cyclopropyl-1-[6-[2-(4-methoxyanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O4S/c1-33-17-6-4-15(5-7-17)25-18(30)12-29-13-24-20-19(22(29)32)34-23(27-20)28-10-8-14(9-11-28)21(31)26-16-2-3-16/h4-7,13-14,16H,2-3,8-12H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
HFZOEYPVFACVQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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